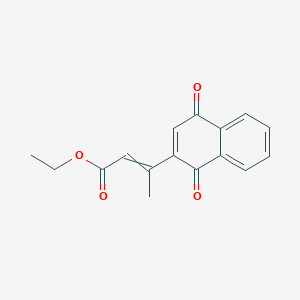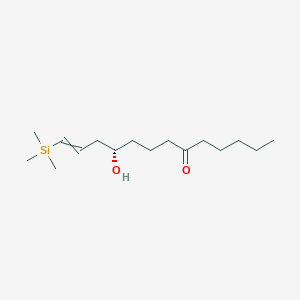
3-Benzyl-2-chloro-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-chloro-6-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family It is characterized by the presence of a benzyl group at the third position, a chlorine atom at the second position, and a methyl group at the sixth position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-chloro-6-methylquinoline typically involves multi-step organic reactions. One common method involves the condensation of 2-chloro-6-methylquinoline-3-carbaldehyde with benzylamine under acidic conditions, followed by cyclization and chlorination steps . Another approach includes the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to improve efficiency and yield .
化学反応の分析
Types of Reactions
3-Benzyl-2-chloro-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-benzyl-2-amino-6-methylquinoline or 3-benzyl-2-thio-6-methylquinoline.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
科学的研究の応用
3-Benzyl-2-chloro-6-methylquinoline has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Benzyl-2-chloro-6-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
3-Benzyl-2-chloro-6-methylquinoline can be compared with other quinoline derivatives such as:
3-Benzyl-6-bromo-2-methoxyquinoline: Similar structure but with a bromine and methoxy group, showing different biological activities.
2-Phenyl-3-benzoylquinoline: Contains a phenyl and benzoyl group, used in different synthetic applications.
7-Chloroquinoline: Known for its antimalarial properties, highlighting the diverse applications of quinoline derivatives.
特性
CAS番号 |
918518-70-4 |
|---|---|
分子式 |
C17H14ClN |
分子量 |
267.8 g/mol |
IUPAC名 |
3-benzyl-2-chloro-6-methylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-12-7-8-16-14(9-12)11-15(17(18)19-16)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |
InChIキー |
PFGLVOOSOFWWNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)





![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-[(2R)-oxiran-2-yl]phenyl phosphate](/img/structure/B15170574.png)




![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)
![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)
